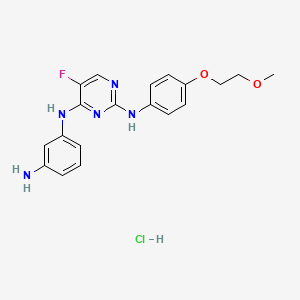
N4-(3-aminophenyl)-5-fluoro-n2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(3-aminophenyl)-5-fluoro-n2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine HCl is a useful research compound. Its molecular formula is C19H21ClFN5O2 and its molecular weight is 405.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N4-(3-aminophenyl)-5-fluoro-n2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-(3-aminophenyl)-5-fluoro-n2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Larvicidal Activity
A study by Gorle et al. (2016) explored the synthesis of various pyrimidine derivatives, including compounds structurally related to N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine HCl. These compounds demonstrated significant larvicidal activity against larvae, highlighting the potential application of such chemicals in insect control and pest management Gorle, S., Maddila, S., Chokkakula, S., Lavanya, P., Singh, M., & Jonnalagadda, S. B. (2016). Synthesis, Biological Activity of Pyrimidine Linked with Morpholinophenyl Derivatives. Journal of Heterocyclic Chemistry, 53, 1852-1858.
Antimicrobial Properties
Rao et al. (2020) synthesized a series of pyrimidine derivatives, including compounds similar to the N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine HCl. These compounds were tested for their antimicrobial activity, showing effectiveness against various bacteria and fungi. This suggests a potential role for these compounds in developing new antimicrobial agents Rao, M. S., Rao, T. B., & Koteswara, C. P. (2020). SYNTHESIS AND CHARACTERIZATION OF NOVEL N5-(2- SUBSTITUTED BENZYLIDENE)-N2, N2-DIMETHYL/N4- PHENYL PYRIMIDINE-2,4,5-TRIAMINE/PYRIMIDINE-4,5- DIAMINE AS ANTIMICROBIAL AGENT.
Antiretroviral Activity
Hocková et al. (2003) conducted a study on 2,4-diamino-6-hydroxypyrimidines, which are chemically related to N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine HCl. They found that certain derivatives exhibited marked inhibitory activity against retroviruses, including HIV, in cell culture. This indicates the potential of such compounds in the treatment or management of retroviral infections Hocková, D., Holý, A., Masojídková, M., Andrei, G., Snoeck, R., De Clercq, E., & Balzarini, J. (2003). 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues with antiviral activity. Journal of medicinal chemistry, 46 23, 5064-73.
Anticancer Properties
Research by Rao et al. (2020) on a series of pyrimidine derivatives, including structures akin to N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine HCl, demonstrated significant anticancer activity against HeLa cell lines. These findings suggest a potential application in cancer treatment or research Rao, M. S., Rao, T. B., Koteswara Rao, C. P., & Maddur, N. (2020). Synthesis And Characterization Of Novel Pyrimidine-4,5-Diamine As Anticancer Agent. International Journal of Research in Pharmaceutical Sciences, 11, 4334-4341.
Eigenschaften
IUPAC Name |
4-N-(3-aminophenyl)-5-fluoro-2-N-[4-(2-methoxyethoxy)phenyl]pyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2.ClH/c1-26-9-10-27-16-7-5-14(6-8-16)24-19-22-12-17(20)18(25-19)23-15-4-2-3-13(21)11-15;/h2-8,11-12H,9-10,21H2,1H3,(H2,22,23,24,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTXWWODGLXTQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC(=C3)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3-Aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B1383744.png)
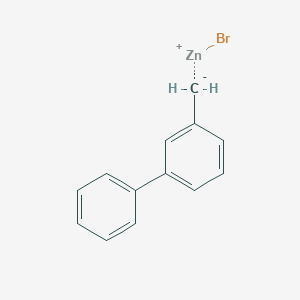
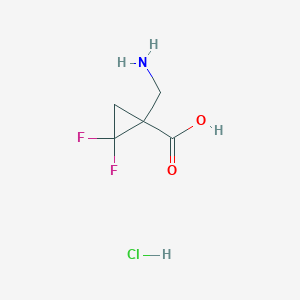
![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1383750.png)
![9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride](/img/structure/B1383751.png)
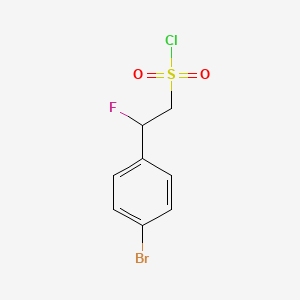



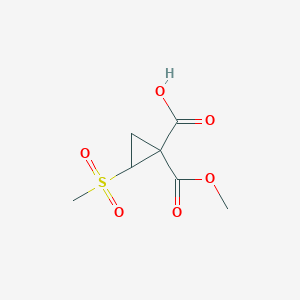
![1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383764.png)
![1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383765.png)

